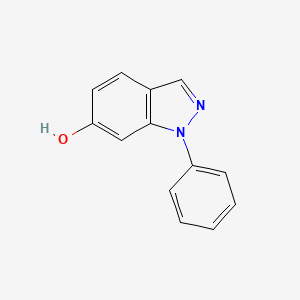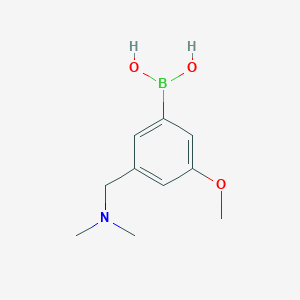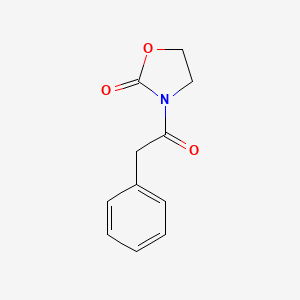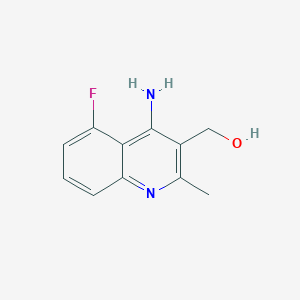
N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of N-(2-Oxo-2H-chromen-7-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-(2-Oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Various substituted amides and thioamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the synthesis of dyes and fragrances.
作用機序
The biological activity of N-(2-Oxo-2H-chromen-7-yl)acetamide is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties .
類似化合物との比較
Similar Compounds
- N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide
- N-(2-Aryl-4-oxo-thiazolidine-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide
- N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-(2-Oxo-2H-chromen-7-yl)acetamide stands out due to its unique combination of a coumarin core and an acetamide group, which imparts distinct biological activities.
特性
CAS番号 |
90044-53-4 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
N-(2-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-4-2-8-3-5-11(14)15-10(8)6-9/h2-6H,1H3,(H,12,13) |
InChIキー |
VOIYDKDZYLRCIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)


![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)


